N-[2-(4-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an oxazole moiety, and a methoxyphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the oxazole moiety. One common method involves the reaction of 4-methoxyphenylboronic acid with cyanuric chloride to form an intermediate, which is then reacted with a piperidine derivative under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine and chloromethane are used under acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized forms, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Scientific Research Applications
N-[2-(4-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds share structural similarities and exhibit dual antimicrobial and anti-inflammatory activities.
Peptidomimetic compounds: These compounds mimic the structure of peptides and have applications in inhibiting viral infections.
Uniqueness
N-[2-(4-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide is unique due to its combination of a piperidine ring, an oxazole moiety, and a methoxyphenyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-28-20-10-8-17(9-11-20)21-6-2-3-7-22(21)24-23(27)18-5-4-13-26(15-18)16-19-12-14-29-25-19/h2-3,6-12,14,18H,4-5,13,15-16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKSBLWTZFLCRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN(C3)CC4=NOC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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